molecular formula C11H16O4Si B8264976 2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate CAS No. 104213-65-2

2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate

Cat. No.: B8264976
CAS No.: 104213-65-2
M. Wt: 240.33 g/mol
InChI Key: OFCQGBVTSTWKEG-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate is a chemical compound that belongs to the class of pyran derivatives. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. The trimethylsilyl group in this compound provides stability and enhances its reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate can be synthesized through esterification reactions. One common method involves the reaction of 2-trimethylsilylethanol with a suitable carboxylic acid derivative under acidic conditions. The reaction typically proceeds with high yield and does not require an exogenous promoter or catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high efficiency and yield, utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate undergoes various chemical reactions, including:

    Esterification: Formation of esters with carboxylic acids.

    Hydrolysis: Breaking down into its constituent acids and alcohols.

    Substitution: Reactions where the trimethylsilyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and fluoride ions. For example, fluoride ions can cleave the trimethylsilyl group, leading to the formation of the corresponding carboxylic acid .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, hydrolysis of this compound yields 2-oxo-2H-pyran-5-carboxylic acid and 2-trimethylsilylethanol.

Scientific Research Applications

2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and other derivatives.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate involves its reactivity with various nucleophiles and electrophiles. The trimethylsilyl group acts as a protecting group, stabilizing the molecule and facilitating selective reactions. The compound can interact with molecular targets through esterification, hydrolysis, and substitution reactions, leading to the formation of various products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate is unique due to its pyran ring structure, which imparts distinct chemical properties and reactivity. The presence of the trimethylsilyl group enhances its stability and makes it a versatile reagent in organic synthesis.

Properties

IUPAC Name

2-trimethylsilylethyl 6-oxopyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4Si/c1-16(2,3)7-6-14-11(13)9-4-5-10(12)15-8-9/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCQGBVTSTWKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)C1=COC(=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50547152
Record name 2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104213-65-2
Record name 2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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